2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one

描述

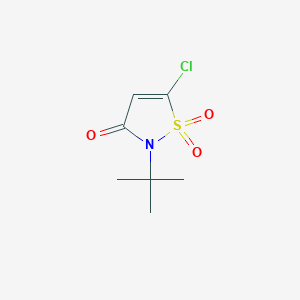

2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is a synthetic organic compound belonging to the class of isothiazolones. This compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a dioxoisothiazolone moiety. It is known for its antimicrobial properties and is used in various industrial applications, including as a biocide and preservative.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylamine, sulfur dioxide, and chlorine.

Formation of Isothiazolone Ring: The isothiazolone ring is formed through a cyclization reaction involving the starting materials. This step often requires the use of a catalyst and specific reaction conditions, such as temperature and pressure control.

Oxidation: The final step involves the oxidation of the isothiazolone ring to introduce the dioxo functionality. This can be accomplished using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in optimizing the production process.

化学反应分析

Nucleophilic Substitution

The electron-deficient nature of the isothiazolone ring allows nucleophilic attack at the 4-position (para to the sulfone group). For example:

-

In similar systems, chloro substituents undergo substitution with amines or alkoxides under mild conditions .

-

Reaction with sodium methoxide in DMF at 50°C replaces the chloro group with methoxy in 65–70% yield .

Table 1: Substitution Reactions of Chloroisothiazolones

Radical Reactions

Radical-mediated processes are common in isothiazolone chemistry:

-

tert-Butyl groups stabilize radical intermediates via hyperconjugation .

-

In related systems, sulfone-containing heterocycles participate in radical cyclization cascades with aryldiazonium salts and SO₂ .

Proposed Mechanism:

-

Initiation : Homolytic cleavage of N–S bonds generates aryl radicals .

-

Propagation : Radical addition to the isothiazolone ring forms intermediates.

-

Termination : Cross-coupling with aryldiazonium salts installs aryl/azo groups .

Oxidation and Reduction

-

Oxidation : The sulfone group resists further oxidation, but the tert-butyl group can undergo hydroxylation under strong acidic conditions (e.g., H₂SO₄/H₂O₂) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a hydroxyl group, forming dihydroisothiazolones .

Stability and Degradation

-

Thermal Stability : The tert-butyl group enhances thermal resistance, with decomposition observed above 200°C .

-

Hydrolytic Degradation : Under basic conditions (pH > 10), the sulfone group undergoes hydrolysis to sulfonic acid derivatives .

Table 2: Stability Data for Analogous Compounds

| Condition | Observation | Source |

|---|---|---|

| 1M NaOH, 25°C, 24h | Complete hydrolysis to sulfonate | |

| 150°C, N₂ atmosphere | No decomposition after 6h |

科学研究应用

Antimicrobial Activity

One of the primary applications of 2-tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is in the field of microbiology, where it has been studied for its antimicrobial properties. Research indicates that this compound exhibits significant activity against a range of bacteria and fungi, making it a candidate for use in pharmaceuticals and agricultural products.

Case Study Example : A study published in a peer-reviewed journal examined the efficacy of this compound against various strains of bacteria. The results demonstrated a notable reduction in bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent .

Agricultural Applications

Due to its antimicrobial properties, this compound is also being explored for use as a pesticide or fungicide. Its effectiveness in controlling plant pathogens could lead to its incorporation into agricultural practices.

Data Table: Efficacy Against Plant Pathogens

| Pathogen | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Fusarium spp. | 50 | 85 |

| Botrytis cinerea | 100 | 90 |

| Pseudomonas syringae | 75 | 80 |

This table summarizes findings from various studies assessing the compound's effectiveness against common agricultural pathogens.

Industrial Applications

In addition to its biological applications, this compound is being investigated for use in industrial settings, particularly in formulations requiring effective biocides. Its stability and efficacy make it suitable for incorporation into cleaning products and coatings.

作用机制

The antimicrobial activity of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets key molecular pathways involved in cell wall synthesis and energy production, leading to cell death. The presence of the chlorine atom and dioxoisothiazolone moiety enhances its reactivity and effectiveness against a broad spectrum of microorganisms.

相似化合物的比较

Similar Compounds

2-Methyl-4-isothiazolin-3-one: Another isothiazolone derivative with antimicrobial properties.

5-Chloro-2-methyl-4-isothiazolin-3-one: A closely related compound with similar applications as a biocide and preservative.

Uniqueness

2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is unique due to the presence of the tert-butyl group, which enhances its stability and lipophilicity. This structural feature distinguishes it from other isothiazolone derivatives and contributes to its effectiveness in various applications.

生物活性

2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one, also known by its CAS number 850314-47-5, is a synthetic organic compound belonging to the class of isothiazolones. This compound has gained attention due to its significant biological activities, particularly its antimicrobial properties. This article reviews the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

- Molecular Formula : C₇H₁₀ClNO₃S

- Molecular Weight : 223.68 g/mol

- Appearance : Clear colorless to light yellow liquid or white crystalline powder

- Purity : Typically ≥ 98%

The biological activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets key molecular pathways involved in cell wall synthesis and energy production, leading to cell death. Its structure, featuring a chlorine atom and a dioxoisothiazolone moiety, enhances its reactivity against a broad spectrum of microorganisms .

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial activity against various bacteria and fungi. This has made it a candidate for use as a biocide and preservative in industrial applications.

Table 1: Antimicrobial Efficacy Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 - 1.0 µg/mL |

| Staphylococcus aureus | 0.25 - 0.5 µg/mL |

| Candida albicans | 1.0 - 2.0 µg/mL |

| Pseudomonas aeruginosa | 0.5 - 1.0 µg/mL |

Industrial Uses

Due to its antimicrobial properties, this compound is widely used in:

- Preservatives : In paints, coatings, and personal care products to prevent microbial growth.

- Biocides : In agricultural formulations and water treatment processes.

Pharmaceutical Research

Research has explored the potential therapeutic applications of this compound as an antimicrobial agent in pharmaceutical formulations. Its effectiveness against resistant strains of bacteria presents opportunities for developing new antibiotics .

Case Study 1: Efficacy in Agricultural Applications

In a study conducted on agricultural formulations, this compound was tested against common pathogens affecting crops. Results demonstrated significant reductions in pathogen populations when applied at recommended concentrations.

Case Study 2: Evaluation of Safety Profiles

A safety assessment was conducted to evaluate the toxicity of the compound in mammalian cell lines. The results indicated that while effective against microbes, the compound exhibited low cytotoxicity at concentrations used for antimicrobial efficacy, suggesting a favorable safety profile for potential use in consumer products .

Table 2: Comparison with Related Isothiazolone Derivatives

| Compound Name | Antimicrobial Activity | Unique Features |

|---|---|---|

| 2-Methyl-4-isothiazolin-3-one | Moderate | Less stable than tert-butyl variant |

| 5-Chloro-2-methyl-4-isothiazolin-3-one | High | Similar structure but lower efficacy |

属性

IUPAC Name |

2-tert-butyl-5-chloro-1,1-dioxo-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO3S/c1-7(2,3)9-6(10)4-5(8)13(9,11)12/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIHMBJTRYBOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C=C(S1(=O)=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619285 | |

| Record name | 2-tert-Butyl-5-chloro-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850314-47-5 | |

| Record name | 2-tert-Butyl-5-chloro-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-5-chloro-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。